molecular formula C16H17N3O3S B2424436 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid CAS No. 730965-97-6

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B2424436
CAS No.: 730965-97-6
M. Wt: 331.39
InChI Key: UKZXHCPWUNEOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed various synthesis methods for quinazoline derivatives, demonstrating the versatility and pharmaceutical potential of these compounds. For instance, novel synthesis techniques have been established for 1,2-dihydro-1,2,4-triazoloquinazolin-9(1H)-ones and their derivatives, showcasing methods to produce condensed products with potential for further pharmacological exploration (El‐Hiti, 1997). Additionally, solid-phase synthesis methods have been reported for spiro compounds involving quinazolin-2-ones, indicating a route for creating structures with unique 3D architectures and pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).

Anticancer Applications

The synthesis and development of thymitaq, an anticancer agent, from quinazolinone derivatives have been detailed, showing the chemical route and process development for pharmaceutical quality production (Malmgren et al., 2008). This highlights the importance of quinazoline derivatives in the development of anticancer treatments.

Antimicrobial and Cytotoxic Activities

Research into quinazoline derivatives has also shown promising antimicrobial and antifungal activities. Studies have synthesized and evaluated new compounds for their potential against various bacterial and fungal strains, demonstrating considerable activity and potential for developing new antimicrobial agents (Patel & Agravat, 2009). Furthermore, the cytotoxicity of quinazolin-4(3H)-one derivatives against different cancer cell lines has been investigated, providing preliminary insights into their potential as chemotherapeutic agents (Cao et al., 2009).

Stability and Pharmaceutical Development

Studies focusing on the stability of quinazoline derivatives under various conditions have provided valuable information for pharmaceutical development. The stability of these compounds under stress conditions such as high temperatures and oxidative environments has been examined, contributing to the knowledge base necessary for regulatory documentation and further pharmaceutical development (Gendugov et al., 2021).

Properties

IUPAC Name

1-(2-quinazolin-4-ylsulfanylacetyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(19-7-5-11(6-8-19)16(21)22)9-23-15-12-3-1-2-4-13(12)17-10-18-15/h1-4,10-11H,5-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXHCPWUNEOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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